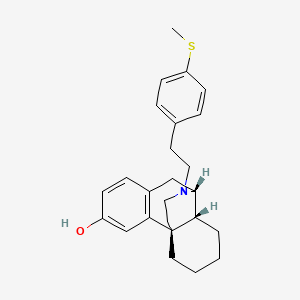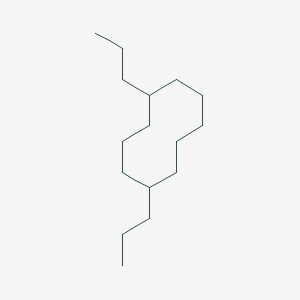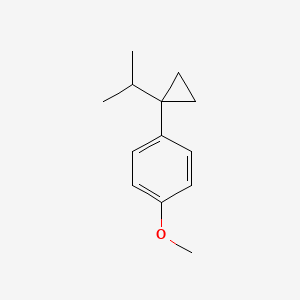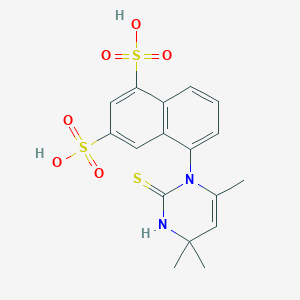
(-)-17-(p-Methylthio)phenethylmorphinan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is a synthetic compound belonging to the morphinan class of chemicals. These compounds are known for their complex structures and diverse pharmacological activities. The compound’s unique structure includes a phenethyl group substituted with a methylthio group, which may contribute to its specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” typically involves multiple steps, including the formation of the morphinan core and subsequent functionalization with the phenethyl and methylthio groups. Common synthetic routes may include:
Formation of the Morphinan Core: This step often involves cyclization reactions using precursors such as benzylisoquinoline derivatives.
Functionalization: Introduction of the phenethyl group and methylthio substitution can be achieved through nucleophilic substitution or other organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl and methylthio groups may play a role in binding affinity and selectivity. Pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morphinan derivatives, such as:
Morphine: A well-known analgesic with a similar core structure.
Codeine: Another analgesic with a methyl ether group.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Methylthio)phenethylmorphinan-3-ol” is unique due to its specific substitutions, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Propiedades
Número CAS |
63868-02-0 |
|---|---|
Fórmula molecular |
C25H31NOS |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-[2-(4-methylsulfanylphenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C25H31NOS/c1-28-21-9-5-18(6-10-21)11-14-26-15-13-25-12-3-2-4-22(25)24(26)16-19-7-8-20(27)17-23(19)25/h5-10,17,22,24,27H,2-4,11-16H2,1H3/t22-,24+,25+/m0/s1 |
Clave InChI |
ZDGVLDKCQRCCKI-ICDZXHCJSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
SMILES canónico |
CSC1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)





![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)

![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

